molecular formula C11H24 B1670052 2-Methyldecane CAS No. 67167-66-2

2-Methyldecane

Cat. No.: B1670052
CAS No.: 67167-66-2
M. Wt: 156.31 g/mol
InChI Key: CNPVJWYWYZMPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyldecane, also known as alkanes, C9-13 or isoundecane, belongs to the class of organic compounds known as branched alkanes. These are acyclic branched hydrocarbons having the general formula CnH2n+2. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in herbs and spices and pulses. This makes this compound a potential biomarker for the consumption of these food products.

Properties

IUPAC Name

2-methyldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24/c1-4-5-6-7-8-9-10-11(2)3/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPVJWYWYZMPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058677
Record name 2-Methyldecane
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Molecular Weight

156.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a pungent acrid odor; [Chem Service MSDS], Liquid
Record name 2-Methyldecane
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Record name 2-Methyldecane
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Boiling Point

189.30 °C. @ 760.00 mm Hg
Record name 2-Methyldecane
Source Human Metabolome Database (HMDB)
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CAS No.

6975-98-0, 34464-43-2, 67167-66-2, 90622-57-4, 91572-57-5
Record name 2-Methyldecane
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Record name 2-Methyldecane
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Record name Isoundecane
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Record name Decane, 2-methyl-
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Record name Alkanes, C9-12-iso-
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Record name Nonane, dimethyl-
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Record name 2-METHYLDECANE
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Record name 2-Methyldecane
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Record name 2-methyldecane
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Record name Alkanes, C9-12-iso-
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Record name 2-Methyldecane
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-48.9 °C
Record name 2-Methyldecane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

SYNTHETIC ISOPARAFFINIC HYDROCARBON (CAS No: 64742—48—9) SYN: BRANCHED ALIPHATIC HYDROCARBON SOY METHYL ESTER FATTY ACID METHYL ESTER (CAS No. 67784—80—9) SYN: C14-C24 METHYL ESTER, FATTY ACID METHYL ESTER, SOYA METHYL ESTER, METHYL SOYATE MB METHYL BENZOATE (CAS No: 93—58—3) SYN: MB, BENZOIC ACID METHYL ESTER, BENZOIC ACID ESTER of METHANOL, NIOBE OIL DBE—DIBASIC ESTER—DUPONT NAME FOR BLEND OF: DIMETHYL GLUTURATE (CAS No: 1119—40—0) DIMETHYL ADIPATE (CAS No: 627930) DIMETHYL SUCCINATE (CAS No: 106650) DBM: DIBUTYL MALEATE (CAS No: 105—76—0) SYN: 2_BUTENEDIOIC ACID DIBUTYL ESTER, BUTYL MALEATE, MALEIC ACID DIBUTYL ESTER BUTYL BENZOATE (CAS No: 136—60—7) SYN: BUTYL BENZOATE, n_BUTYL BENZOATE, BENZOIC ACID n_BUTYL ESTER, BENZOIC ACID BUTYL ESTER BCB BUTYL CELLOSOLVE BENZOATE (CAS No: 5451—76—3) SYN: BUTOXYETHYL BENZOATE, ETHYLENE GLYCOL MONOBUTYL BENZOATE, BENZOIC ACID BUTYL CELLOSOLVE ESTER 2ETHYLHEXYL BENZOATE (CAS No: 5444—75—7) SYN: OCTYL BENZOATE, 2EH BENZOATE, BENZOIC ACID 2-ETHYLHEXYL ESTER d-LIMONENE: (CAS No: 8028-48-6) SYN: ORANGE TERPENE, TERPENE HYDROCARBON, ORANGE RIND STEAM DISTILLATE
[Compound]
Name
HYDROCARBON
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0 (± 1) mol
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reactant
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[Compound]
Name
BRANCHED ALIPHATIC HYDROCARBON SOY METHYL ESTER FATTY ACID METHYL ESTER
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0 (± 1) mol
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reactant
Reaction Step Twelve
[Compound]
Name
BUTYL CELLOSOLVE BENZOATE
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Fourteen
Name
ETHYLENE GLYCOL MONOBUTYL BENZOATE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
BENZOIC ACID BUTYL CELLOSOLVE ESTER 2ETHYLHEXYL BENZOATE
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[Compound]
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BENZOIC ACID 2-ETHYLHEXYL ESTER d-LIMONENE
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[Compound]
Name
TERPENE
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Name
TERPENE
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0 (± 1) mol
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solvent
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[Compound]
Name
C14-C24 METHYL ESTER
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reactant
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[Compound]
Name
FATTY ACID METHYL ESTER
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0 (± 1) mol
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reactant
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[Compound]
Name
METHYL ESTER
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reactant
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[Compound]
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BENZOIC ACID ESTER
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Name
ESTER
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0 (± 1) mol
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reactant
Reaction Step 29

Synthesis routes and methods II

Procedure details

SYNTHETIC ISOPARAFFINIC HYDROCARBON(CAS No: 64742—48—9) SYN: BRANCHED ALIPHATIC HYDROCARBON SOY METHYL ESTER FATTY ACID METHYL ESTER(CAS No. 67784—80—9) SYN: C14-C24 METHYL ESTER, FATTY ACID METHYL ESTER, SOYA METHYL ESTER, METHYL SOYATE MB METHYL BENZOATE (CAS No: 93—58—3) SYN: MB, BENZOIC ACID METHYL ESTER, BENZOIC ACID ESTER of METHANOL, NIOBE OIL DBE—DIBASIC ESTER—DUPONT NAME FOR BLEND OF: DIMETHYL GLUTURATE (CAS No: 1119—40—0) DIMETHYL ADIPATE (CAS No: 627—93—0) DIMETHYL SUCCINATE (CAS No: 106—65—0) DBM: DIBUTYL MALEATE (CAS No: 105—76—0) SYN: 2_BUTENEDIOIC ACID DIBUTYL ESTER, BUTYL MALEATE, MALEIC ACID DIBUTYL ESTER BB: BUTYL BENZOATE (CAS No: 136—60—7) SYN: BUTYL BENZOATE, n_BUTYL BENZOATE, BENZOIC ACID n_BUTYL ESTER, BENZOIC ACID BUTYL ESTER BCB BUTYL CELLOSOLVE BENZOATE (CAS No: 5451—76—3) SYN: BUTOXYETHYL BENZOATE, ETHYLENE GLYCOL MONOBUTYL BENZOATE, BENZOIC ACID BUTYL CELLOSOLVE ESTER 2_ETHYLHEXYL BENZOATE (CAS No: 5444—75—7) SYN: OCTYL BENZOATE, 2EH BENZOATE, BENZOIC ACID 2-ETHYLHEXYL ESTER
[Compound]
Name
HYDROCARBON
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0 (± 1) mol
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reactant
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Reaction Step Eleven
[Compound]
Name
BRANCHED ALIPHATIC HYDROCARBON SOY METHYL ESTER FATTY ACID METHYL ESTER
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
BUTYL CELLOSOLVE BENZOATE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Name
ETHYLENE GLYCOL MONOBUTYL BENZOATE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
BENZOIC ACID BUTYL CELLOSOLVE ESTER 2_ETHYLHEXYL BENZOATE
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0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
Name
C14-C24 METHYL ESTER
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0 (± 1) mol
Type
reactant
Reaction Step 22
[Compound]
Name
FATTY ACID METHYL ESTER
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0 (± 1) mol
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reactant
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[Compound]
Name
METHYL ESTER
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BENZOIC ACID ESTER
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Name
ESTER
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0 (± 1) mol
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reactant
Reaction Step 28

Synthesis routes and methods III

Procedure details

One half of the exposure zone (5.7 cm. by 5.7 cm.) of NESA glass plate 12 was coated with a 20 micron thick layer of a dark charge exchange layer 13 composed of 2,4,7-trinitro-9-fluorenone and a Butvar binder as described in the formulation given in Example 6. The other half of the NESA glass plate 12 was left uncoated.
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layer 13
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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